Bienvenue dans la boutique en ligne BenchChem!

Fenbutrazate

Toxicology Safety pharmacology Preclinical assessment

Fenbutrazate (CAS 4378-36-3), also known as phenbutrazate, is a morpholine-derivative psychostimulant primarily developed as an anorectic agent under the trade names Cafilon, Filon, and Sabacid. It is structurally derived from phenmetrazine and may function as a prodrug, sharing pharmacological similarities with phendimetrazine.

Molecular Formula C23H29NO3
Molecular Weight 367.5 g/mol
CAS No. 4378-36-3
Cat. No. B130803
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFenbutrazate
CAS4378-36-3
Synonyms2-Phenylbutyric Acid 2-(3-Methyl-2-phenylmorpholino)ethyl Ester;  Fenbutrazatum;  Nethanol;  Phenbutrazate;  Phenbutrazatum;  2-(3-Methyl-2-phenylmorpholino)ethyl 2-Phenylbutyrate;  α-Ethylbenzeneacetic Acid 2-(3-Methyl-2-phenyl-4-morpholinyl)ethyl Ester; 
Molecular FormulaC23H29NO3
Molecular Weight367.5 g/mol
Structural Identifiers
SMILESCCC(C1=CC=CC=C1)C(=O)OCCN2CCOC(C2C)C3=CC=CC=C3
InChIInChI=1S/C23H29NO3/c1-3-21(19-10-6-4-7-11-19)23(25)27-17-15-24-14-16-26-22(18(24)2)20-12-8-5-9-13-20/h4-13,18,21-22H,3,14-17H2,1-2H3
InChIKeyBAQKJENAVQLANS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fenbutrazate (CAS 4378-36-3) Procurement Guide: Product Specifications and Regulatory Status


Fenbutrazate (CAS 4378-36-3), also known as phenbutrazate, is a morpholine-derivative psychostimulant primarily developed as an anorectic agent under the trade names Cafilon, Filon, and Sabacid [1]. It is structurally derived from phenmetrazine and may function as a prodrug, sharing pharmacological similarities with phendimetrazine [2]. Fenbutrazate has been investigated for multiple pharmacological activities beyond appetite suppression, including anti-inflammatory effects via pro-inflammatory cytokine inhibition and COX-2 targeting, as well as neurokinin receptor (NKR) ligand activity . The compound exists as a free base (viscous oil, bp0.05 235-240°C) and as a hydrochloride salt (crystals, mp 154°C), with the hydrochloride form showing LD50 in mice of 3200 mg/kg orally and 2800 mg/kg subcutaneously [3]. Notably, international drug control authorities have concluded that fenbutrazate lacks sufficient evidence of dependence potential to warrant scheduling under the Convention on Psychotropic Substances, distinguishing its regulatory status from many in-class anorectics [4].

Why Fenbutrazate Cannot Be Substituted with Generic Phenmetrazine or Phendimetrazine Analogs


Despite belonging to the phenylmorpholine class of appetite suppressants, fenbutrazate exhibits a unique polypharmacological profile that precludes simple substitution with phenmetrazine, phendimetrazine, or other anorectics. Unlike phenmetrazine and phendimetrazine, which act primarily through monoamine release mechanisms [1], fenbutrazate has been experimentally confirmed as an in vitro ligand for neurokinin receptors (NKRs) [2], an activity not reported for its closest structural analogs. Additionally, fenbutrazate demonstrates dual anorectic and anti-inflammatory activity via TNF-α/IL-1β suppression and COX-2 inhibition , a combination absent in the single-mechanism appetite suppressants. Critically, fenbutrazate's structural configuration contains multiple asymmetric sites that preclude amphetamine-like metabolism, and regulatory review has found insufficient evidence to establish a dependence potential profile comparable to controlled phenmetrazine derivatives [3]. These multi-target activities and distinct regulatory profile create experimental and procurement considerations that cannot be addressed by substituting structurally similar but mechanistically narrower in-class compounds.

Fenbutrazate Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons


Oral Acute Toxicity Comparison: Fenbutrazate Exhibits Lower Lethality Than Phenmetrazine in Murine Models

Fenbutrazate demonstrates substantially lower acute oral toxicity compared to its structural parent phenmetrazine. The oral LD50 of fenbutrazate hydrochloride in mice is reported as 3200 mg/kg [1]. In contrast, phenmetrazine exhibits an LD50 in adult monkeys of only 15–20 mg/kg, with even higher lethality in young monkeys at 5 mg/kg [2]. This represents an approximately 160- to 640-fold difference in lethality thresholds, albeit across different species and with the caveat that direct mouse-to-monkey extrapolation carries limitations. The quantitative difference in acute toxicity profiles suggests fenbutrazate offers a wider safety margin for in vivo experimental applications where dose escalation may be required.

Toxicology Safety pharmacology Preclinical assessment

Neurokinin Receptor Ligand Activity: Fenbutrazate Confirmed as NKR Ligand In Vitro

Fenbutrazate was experimentally confirmed as a ligand for neurokinin receptors (NKRs) in vitro through prospective pharmacological investigations following virtual screening [1]. This activity was identified alongside haloperidol and eprazinone as previously unknown NKR ligands among licensed drugs. Critically, there is no published evidence that the closest structural analogs of fenbutrazate—phenmetrazine or phendimetrazine—exhibit NKR binding activity, as their established pharmacology centers on monoamine release via norepinephrine and dopamine transporters [2]. The study does not report quantitative potency values (IC50/Ki) for fenbutrazate's NKR binding, representing a significant data gap for potency comparisons. The presence of NKR ligand activity in fenbutrazate, but not documented in its closest analogs, establishes a qualitative differentiation in target engagement profile.

Neurokinin receptors Pain research Drug repositioning

Anti-inflammatory Activity Profile: Dual TNF-α/IL-1β Suppression with COX-2 Inhibition

Fenbutrazate exhibits a distinct anti-inflammatory mechanism combining pro-inflammatory cytokine suppression with cyclooxygenase-2 (COX-2) inhibition. In vitro studies have demonstrated fenbutrazate's ability to inhibit TNF-α and IL-1β production, while also inhibiting COX-2 responsible for prostaglandin synthesis . This dual-pathway anti-inflammatory activity is not a documented feature of the primary appetite suppressant comparators phenmetrazine or phendimetrazine, which lack reported cytokine-modulatory or COX-2 inhibitory activity. Mazindol, another anorectic, shows no documented anti-inflammatory activity either, with its pharmacology centered on hypothalamic satiety center stimulation [1]. While quantitative potency values (IC50) for cytokine inhibition and COX-2 are not reported in available sources, the combination of cytokine modulation plus COX-2 inhibition represents a mechanistically distinct anti-inflammatory profile not shared by other phenylmorpholine anorectics.

Inflammation Cytokine inhibition Arthritis research

Nicotinic Acetylcholine Receptor Alpha-7 Activity: Fenbutrazate Shows Agonist and Antagonist Effects

Fenbutrazate demonstrates functional activity at the rat alpha-7 nicotinic acetylcholine receptor (α7 nAChR) expressed in Xenopus oocytes, with quantitative electrophysiology data reporting an agonist EC50 of 56.2 μM (56,200 nM) and an antagonist IC50 of 8.13 μM (8,130 nM) assessed as inhibition of acetylcholine-induced currents [1]. This mixed agonist/antagonist profile at α7 nAChR is not documented for the comparator appetite suppressants phenmetrazine, phendimetrazine, or mazindol, whose receptor pharmacology centers on monoamine transporters and dopamine/norepinephrine systems [2]. The relatively modest potency (micromolar range) suggests fenbutrazate is a weak to moderate α7 nAChR ligand, yet the presence of this activity distinguishes its receptor interaction spectrum from in-class comparators lacking reported cholinergic receptor engagement.

Nicotinic receptors Cholinergic signaling Autoimmune disease research

Regulatory Classification Differential: Fenbutrazate Not Recommended for International Control

The World Health Organization Expert Committee on Drug Dependence (ECDD) reviewed fenbutrazate and concluded that there was no evidence, except for its structural resemblance to phenmetrazine and the possibility of metabolism to phenmetrazine, that fenbutrazate has a pharmacological profile or dependence potential similar to compounds already controlled under the Convention on Psychotropic Substances [1]. The Committee explicitly stated that 'no recommendation for urgent control seemed to be necessary' and that scheduling/control is 'not currently recommended' [1]. In contrast, phenmetrazine is a Schedule II controlled substance under the Convention on Psychotropic Substances, and phendimetrazine is similarly regulated as a controlled substance in multiple jurisdictions [2]. This regulatory divergence carries practical implications for procurement: fenbutrazate may be accessible with fewer regulatory hurdles compared to its controlled phenmetrazine counterparts, depending on jurisdictional requirements.

Regulatory science Controlled substances Procurement compliance

Fenbutrazate Application Scenarios: Research Areas Where Differentiation Matters


Preclinical In Vivo Studies Requiring Wide Safety Margins

Fenbutrazate's reported oral LD50 of 3200 mg/kg in mice substantially exceeds the lethality thresholds of structurally related anorectics such as phenmetrazine (LD50 15–20 mg/kg in monkeys) [1]. This approximately two-orders-of-magnitude difference in acute toxicity, while cross-species in nature, suggests fenbutrazate offers a wider experimental safety window for in vivo pharmacological studies. Researchers requiring dose escalation protocols, chronic administration regimens, or studies in sensitive animal models may prioritize fenbutrazate to minimize compound-attributable mortality and enable broader dose-response exploration. This is particularly relevant for investigations of anorectic mechanisms where high-dose tolerability is experimentally advantageous.

Multi-Target Pharmacology Research Combining Anorectic and Anti-inflammatory Pathways

Fenbutrazate's unique combination of appetite-suppressing activity with in vitro anti-inflammatory effects—including TNF-α/IL-1β suppression and COX-2 inhibition —positions it as a tool compound for investigating the intersection of metabolic regulation and inflammation. Unlike phenmetrazine and phendimetrazine, which lack documented cytokine-modulatory activity [1], fenbutrazate enables research into inflammatory components of obesity, metabolic syndrome, and arthritis where both anorectic and anti-inflammatory mechanisms may be relevant. This dual-pathway profile supports mechanistic studies of inflammatory-metabolic crosstalk that cannot be executed with single-mechanism appetite suppressants.

Neurokinin Receptor Research and Pain/Inflammation Pathway Investigation

Fenbutrazate's experimentally confirmed status as an in vitro neurokinin receptor (NKR) ligand enables its use as a research tool for studying neurokinin-mediated physiological processes, including pain perception, stress responses, and inflammatory signaling. Given that phenmetrazine and phendimetrazine primarily engage monoamine transporters without documented NKR activity [1], fenbutrazate provides a distinct pharmacological entry point into NKR biology within the phenylmorpholine chemical space. This application scenario is particularly relevant for drug repositioning screens, target deconvolution studies, and investigations of NKR involvement in appetite regulation and metabolic disorders.

Regulatory-Compliant Research with Reduced Controlled Substance Burden

Fenbutrazate's regulatory status as a compound not recommended for international control under the Convention on Psychotropic Substances distinguishes it from Schedule II-controlled phenmetrazine and similarly regulated phendimetrazine [1]. For academic and industrial research programs operating under strict controlled substance compliance requirements, fenbutrazate may offer a procurement pathway with reduced administrative burden, licensing requirements, and import/export restrictions. This scenario is especially relevant for institutions in jurisdictions with stringent controlled substance regulations seeking to investigate phenylmorpholine pharmacology without the full compliance overhead associated with scheduled analogs. Users should verify jurisdiction-specific requirements, as national regulations may vary independently of international scheduling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fenbutrazate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.